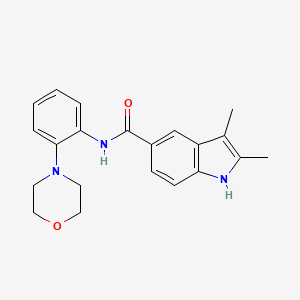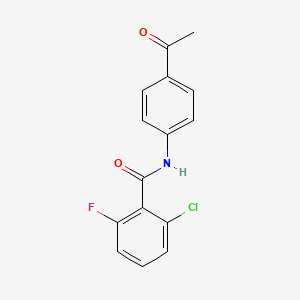
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide, also known as SM-130686, is a novel small molecule compound that has attracted significant attention due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is not fully understood. However, it has been suggested that 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways in cells. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is its specificity for certain signaling pathways, which allows for targeted therapy. However, the complexity of the synthesis process and the lack of detailed knowledge about its mechanism of action pose significant challenges for further research. Additionally, the lack of in vivo toxicity data limits its potential for clinical applications.
Zukünftige Richtungen
Despite the challenges, 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has significant potential for further research and development. Future studies could focus on optimizing the synthesis process to improve yield and reduce cost. Further research is also needed to understand the mechanism of action of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide and its potential for clinical applications. Additionally, 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide could be used as a lead compound for the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide involves several steps, including the condensation of 2,3-dimethylaniline with 2-chloro-4-nitrophenyl morpholine, reduction of the nitro group, and cyclization to form the indole ring. The final step involves the introduction of a carboxamide group to the indole ring. The synthesis of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been tested in vitro and in vivo for its efficacy in treating multiple sclerosis, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-15(2)22-18-8-7-16(13-17(14)18)21(25)23-19-5-3-4-6-20(19)24-9-11-26-12-10-24/h3-8,13,22H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIYCWKJSDYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)